molecular formula C34H62N8O7 B550875 Palmitoyl tetrapeptide-7 CAS No. 221227-05-0

Palmitoyl tetrapeptide-7

Cat. No.: B550875
CAS No.: 221227-05-0
M. Wt: 694.9 g/mol
InChI Key: IHRKJQSLKLYWBQ-QKDODKLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl tetrapeptide-7, part of Matrixyl 3000, is a skin repair ingredient with anti-aging properties . It is a synthetic peptide composed of four amino acids (glycine-glutamine-proline-arginine) and palmitic acid . It has anti-aging and stabilizing effects and is often used in cosmetics . It helps interrupt factors in skin which lead to irritation & collagen loss .


Synthesis Analysis

This compound is obtained by chemical synthesis . For each peptide, coupling of amino acids is followed by a last coupling with palmitic acid . The peptides are then solubilized in a jellified excipient .


Molecular Structure Analysis

The molecular structure of this compound is C36H66N8O9 . It is a synthetic peptide composed of four amino acids (glycine-glutamine-proline-arginine) and palmitic acid .


Chemical Reactions Analysis

This compound is a synthetic peptide that is made up of four amino acids: glycine, glutamine, proline, and alanine . It is a modified form of a natural peptide called Matrixyl, which was originally discovered in the 1990s for its potential anti-aging properties .

Scientific Research Applications

Wound Healing and Tissue Repair

Palmitoyl Tetrapeptide-7 has demonstrated significant potential in wound healing applications. A study on a novel fatty acid-conjugated tetrapeptide (palmitic acid-glycine-aspartic acid-proline-histidine; Palmitoyl-GDPH) showed its effectiveness in accelerating wound healing, as evidenced by increased re-epithelialization, enhanced collagen deposition, and reduced scar formation in treated wounds. This peptide, in liquid form, was applied to full-thickness wounds on rats, leading to nearly perfect healing and stimulation of hair follicle growth, indicating functional tissue recovery. Importantly, the non-toxic nature of Palmitoyl-GDPH at the used dosage was also noted, underscoring its potential as a therapeutic agent for wound treatment (Fadilah et al., 2021).

Immunomodulation

This compound and similar compounds have shown activity in modulating immune responses. For instance, N-Palmitoyl-(S)-seryl-(S)-seryl-(S)-asparaginyl-(S)-alanine (Palmitoyl-tetrapeptide), an analogue of the N-terminal part of the lipoprotein from the outer membrane of Escherichia coli, demonstrated stimulatory activity towards B-lymphocytes comparable to the effect of native lipoprotein in inbred mouse strains. This finding suggests that the N-terminal tetrapeptide moiety of lipoprotein, linked to a lipophilic molecule, could be a novel B-lymphocyte mitogen (Bessler et al., 1984).

Cosmetic Applications

This compound is primarily used as a skin conditioning agent in cosmetics. A safety assessment of this peptide in cosmetics concluded that it is safe in the present practices of use and concentration. This assessment underscores its utility in cosmetic formulations, especially considering the negative safety test data reviewed and the typical use concentrations of these ingredients being <10 ppm (Johnson et al., 2018).

Protein Palmitoylation

This compound and similar peptides play a role in protein palmitoylation, a lipid modification that regulates membrane tethering for key proteins in cell signaling, cancer, neuronal transmission, and membrane trafficking. Studies on yeast Saccharomyces cerevisiae revealed numerous palmitoyl proteins, including SNARE proteins and amino acid permeases, and allowed the matching of substrate palmitoyl proteins to modifying protein acyltransferases, showing the diverse specificities of these enzymes responsible for most of the palmitoylation within the cell (Roth et al., 2006).

Potential in Treating Neurological Conditions

This compound and its analogues have implications for neurological conditions. Research on palmitoyl protein thioesterase 1 (PPT1), which removes palmitate from specific cysteine residues in peptides and proteins, highlighted the ability of PPT1 to hydrolyze a range of cysteinyl peptide sequences found in neuron-specific and ubiquitous proteins. The study also discussed the potential for developing a model for infantile neuronal ceroid lipofuscinosis (INCL), a condition caused by PPT1 deficiency, and for understanding neuronal death in this disease (Cho et al., 2000).

Mechanism of Action

Target of Action

Palmitoyl Tetrapeptide-7, also known as Pal-Gly-Gln-Pro-Arg-OH, primarily targets keratinocytes and fibroblasts , which are key cells in the skin . It specifically interacts with these cells to regulate the production of Interleukin-6 (IL-6) , a mediator of inflammation .

Mode of Action

This compound acts as a cellular messenger . It reduces the production of IL-6 by keratinocytes and fibroblasts . This reduction in IL-6 production is particularly significant in a basal setting and after exposure to UVB-irradiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of inflammatory responses . By inhibiting the excessive release of IL-6, this compound helps to alleviate inappropriate inflammatory reactions and glycation damage .

Pharmacokinetics

This allows it to effectively interact with its targets and exert its anti-inflammatory and anti-aging effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By reducing IL-6 production, it leads to a slower degradation of the extracellular matrix components, thereby reducing wrinkle formation and enhancing skin firmness and elasticity . This protective effect helps to preserve the skin’s natural youthfulness and boost its replenishment .

Action Environment

Environmental factors such as exposure to pollutants, free radicals, or other chemicals can induce inflammation and increase IL-6 production . This compound can help to mitigate these effects by reducing IL-6 production, thereby protecting the skin from inflammation-related damage . Additionally, its anti-inflammatory action extends to reducing melanin production, which can be influenced by environmental factors .

Safety and Hazards

Palmitoyl tetrapeptide-7 may cause respiratory tract irritation. It may be harmful if swallowed. It may be harmful if absorbed through skin. It may cause skin irritation . Eyes may cause eye irritation .

Future Directions

The use of peptides in anti-aging cosmetics increased by 7.2%, while the variety and the number of peptide combinations in products have increased by 88.5% . The most used peptides in anti-aging cosmetic formulations are, in descending order, Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide and Acetyl Hexapeptide-8 . In 2011, the majority of peptides were obtained from synthesis, while in 2018, biotechnology processing was the dominant source . This study provides an overview of the market trends regarding the use of peptides in anti-aging products, providing meaningful data for scientists involved in the development of new peptides to identify opportunities for innovation in this area .

Biochemical Analysis

Biochemical Properties

Palmitoyl Tetrapeptide-7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbonyl group (C=O) present in the amide bonds between amino acids plays a crucial role in stabilizing the peptide structure through hydrogen bonds . The hydroxyl groups (-OH) present on the side chain of glutamine allow additional hydrogen bonds that can help stabilize the peptide structure and interact with other molecules in the skin .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that plays a key role in inflammatory processes in the body, including the skin . When IL-6 is present in high concentrations, it leads to increased inflammation, which can accelerate the breakdown of collagen and other important structural proteins in the skin, thus speeding up skin aging .

Molecular Mechanism

The mechanism of action of this compound is based on reducing the production of interleukin-6 (IL-6) by keratinocytes and fibroblasts, key cells in the skin . Interleukin-6 is a mediator of inflammation that causes faster degradation of extracellular matrix components, promotes wrinkle formation, and reduces skin firmness and elasticity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In vitro studies have shown that this compound significantly reduces the production of interleukin depending on the dose . The higher the concentration of this compound, the greater the reduction in interleukin production (up to 40%) .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKJQSLKLYWBQ-QKDODKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176644
Record name Palmitoyl tetrapeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221227-05-0
Record name Palmitoyl tetrapeptide-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221227050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl tetrapeptide-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmitoyl tetrapeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL TETRAPEPTIDE-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41S464P1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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